molecular formula C18H21N5O B280120 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280120
M. Wt: 323.4 g/mol
InChI Key: SGSGROMBKKEFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDMP, and it has been studied for its ability to inhibit the activity of certain enzymes in the body. In

Mechanism of Action

The mechanism of action of BDMP involves its ability to inhibit the activity of certain enzymes in the body. Specifically, BDMP has been shown to inhibit the activity of 15-lipoxygenase, which is involved in the production of inflammatory mediators. By inhibiting this enzyme, BDMP has anti-inflammatory effects. BDMP has also been shown to inhibit the growth of certain cancer cell lines, although the exact mechanism of this effect is not yet fully understood.
Biochemical and Physiological Effects:
BDMP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, BDMP has been shown to have antioxidant properties. It has also been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using BDMP in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of inhibiting these enzymes in a controlled setting. However, one limitation of using BDMP in lab experiments is its potential toxicity. While BDMP has been shown to have therapeutic properties, it can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on BDMP. One area of research could focus on the development of new synthetic methods for BDMP that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BDMP that have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of BDMP and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of BDMP involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis are benzylamine, acetone, and dimethyl malonate. These compounds are reacted in the presence of a base catalyst, such as potassium carbonate, to form the intermediate product. The intermediate product is then reacted with hydrazine hydrate and acetic acid to yield the final product, BDMP.

Scientific Research Applications

BDMP has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on the ability of BDMP to inhibit the activity of certain enzymes, such as 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators, and its inhibition by BDMP has been shown to have anti-inflammatory effects. BDMP has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H21N5O/c1-12-16(11-22(4)20-12)18(24)19-17-13(2)21-23(14(17)3)10-15-8-6-5-7-9-15/h5-9,11H,10H2,1-4H3,(H,19,24)

InChI Key

SGSGROMBKKEFAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CN(N=C3C)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CN(N=C3C)C

Origin of Product

United States

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